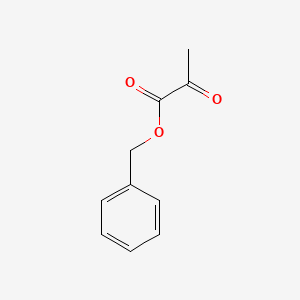

Benzyl 2-oxopropanoate

Cat. No. B2618285

Key on ui cas rn:

18854-19-8

M. Wt: 178.187

InChI Key: CNNBRFOPQDCGFV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07754913B2

Procedure details

A stirred solution of 25 mL (147.5 mmole) of benzyl methacrylate in 500 mL of dichloromethane and 125 mL of methanol was cooled to −78° C. and ozonized until the solution was pale blue, indicating excess ozone. The solution was purged with nitrogen until the blue color of ozone had dissipated, and then 14.1 mL (192 mmole, 1.3 equivalents) of dimethyl sulfide was added rapidly dropwise under nitrogen. After stirring for one hour more at −78° C. the solution was removed from the cold bath and allowed to stir at room temperature for 3 hours. The solution may be stored overnight in the freezer at this point. Volatiles were removed on the rotary evaporator at 40° C. and the residue was taken up in 100 mL of dichloromethane and washed with 100 mL of water to remove dimethyl sulfoxide. The water layer was back extracted with a small volume of dichloromethane. The combined organics were washed with water in this fashion twice more. The final organic layer was filtered through cotton, concentrated on the rotary evaporator, and high-vacuum dried leaving an essentially quantitative yield of benzyl pyruvate as a colorless liquid. A small amount of formaldehyde methyl hemiacetal and/or the methyl hemiacetal of benzyl pyruvate may be present but do not interfere in the next step.

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2](C)=[CH2:3].[O:14]=[O+][O-].CSC>ClCCl.CO>[C:1]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2]([CH3:3])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Three

|

Name

|

|

|

Quantity

|

14.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CSC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for one hour more at −78° C. the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was purged with nitrogen until the blue color of ozone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed from the cold bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature for 3 hours

|

|

Duration

|

3 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution may be stored overnight in the freezer at this point

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Volatiles were removed on the rotary evaporator at 40° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 mL of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove dimethyl sulfoxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The water layer was back extracted with a small volume of dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics were washed with water in this fashion twice more

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The final organic layer was filtered through cotton

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on the rotary evaporator, and high-vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |